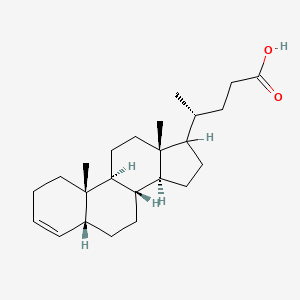

Chol-3-en-24-oic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chol-3-en-24-oic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H38O2 and its molecular weight is 358.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Role in Digestion

Chol-3-en-24-oic acid plays a crucial role in the digestion and absorption of dietary fats. As a primary bile acid, it facilitates the emulsification of lipids in the intestine, enhancing their absorption by forming micelles with dietary fats and fat-soluble vitamins. This property is vital for maintaining lipid homeostasis and preventing malabsorption syndromes .

Treatment of Gallstones

Due to its solubilizing properties, this compound has been utilized pharmacologically in the treatment of gallstones. It aids in dissolving cholesterol gallstones by reducing cholesterol saturation in bile, thus promoting gallbladder health .

Anticancer Research

Recent studies have indicated that this compound may have anticancer properties. For instance, research involving N-methyl-N-nitrosourea-induced colonic tumorigenesis demonstrated that this compound promotes tumorigenesis under specific experimental conditions . This suggests a dual role where it could be both beneficial and detrimental depending on the context of its application.

Biomarkers for Liver Disease

This compound and its derivatives have been investigated as potential biomarkers for liver diseases, particularly cirrhosis and hepatocellular carcinoma (HCC). Elevated plasma levels of specific bile acids, including this compound derivatives, correlate significantly with the severity of liver cirrhosis as measured by established scoring systems like Child-Pugh and MELD scores . This correlation underscores the potential of these compounds as diagnostic tools in clinical settings.

Synthesis and Analytical Methods

The synthesis of this compound derivatives has been achieved through various chemical pathways, allowing for detailed study and quantification using advanced techniques such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-TQMS). These methodologies facilitate rapid analysis and quantification in biological samples, promoting further research into their clinical significance .

Research Case Studies

常见问题

Basic Research Questions

Q. What established analytical methods are recommended for characterizing Chol-3-en-24-oic acid in its pure form?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS) are standard techniques. For NMR, ensure deuterated solvents are used to minimize interference, and compare spectral data with published reference libraries. HPLC should employ reverse-phase columns with UV detection at 210–220 nm for carboxylic acid detection. MS analysis via electrospray ionization (ESI) in negative ion mode enhances sensitivity for acidic compounds. Detailed protocols for reproducibility, including solvent purity and instrument calibration, are critical .

Q. How is this compound synthesized, and what intermediates are pivotal in its reaction pathway?

Methodological Answer: Synthesis typically involves bile acid derivatives as precursors. For example, oxidation of cholestane derivatives at C-3 and C-24 positions using Jones reagent (CrO₃ in H₂SO₄) yields the carboxylic acid group. Key intermediates include 3-keto and 24-hydroxycholestane derivatives, characterized via thin-layer chromatography (TLC) and IR spectroscopy to confirm functional group transformations. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like epoxides or over-oxidation .

Q. What literature gaps exist regarding the physicochemical properties of this compound?

Methodological Answer: Systematic literature reviews (e.g., using PRISMA guidelines) reveal gaps in solubility data under physiological pH and stability in aqueous buffers. Researchers should prioritize studies using differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for aggregation behavior. Cross-referencing databases like PubMed and SciFinder with exclusion criteria (e.g., excluding non-peer-reviewed sources) ensures rigor .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

Methodological Answer: Conduct meta-analyses to assess heterogeneity sources (e.g., cell line variability, assay protocols). Use funnel plots to detect publication bias and subgroup analyses to isolate confounding variables (e.g., solvent choice in cell cultures). Reproducibility requires adherence to FAIR data principles: sharing raw datasets, metadata, and statistical code in repositories like Zenodo .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways in vivo?

Methodological Answer: Use isotopic labeling (e.g., ¹³C at C-24) with LC-MS/MS to track metabolite flux. Control for interspecies differences (e.g., rodents vs. humanized models) and circadian rhythm effects on enzyme activity. Power analysis should determine sample size to ensure statistical validity, while sham-operated groups account for surgical stress in bile duct-cannulated models .

Q. What statistical approaches are recommended for multivariate analysis of this compound’s effects in complex biological systems?

Methodological Answer: Partial Least Squares Discriminant Analysis (PLS-DA) or machine learning algorithms (e.g., random forests) handle high-dimensional data (e.g., transcriptomics or metabolomics). Normalize datasets using quantile or variance-stabilizing transformations to mitigate batch effects. Sensitivity analyses (e.g., Monte Carlo simulations) assess robustness against outliers .

Q. How can computational modeling predict this compound’s stability under varying physiological conditions?

Methodological Answer: Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER model interactions in lipid bilayers or serum proteins. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict pH-dependent tautomerization. Validate predictions experimentally via accelerated stability testing (40°C/75% RH) and HPLC-based degradation product profiling .

Q. Methodological Frameworks for Research Design

Q. What frameworks ensure rigor in formulating hypotheses about this compound’s mechanisms?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. For example, a study on anti-inflammatory mechanisms should predefine primary endpoints (e.g., IL-6 suppression) and secondary endpoints (e.g., NF-κB inhibition) to align with translational relevance. Pilot studies using knockout models (e.g., PPARα⁻/⁻ mice) test feasibility .

Q. How should researchers integrate negative or inconclusive data into publications on this compound?

Methodological Answer: Use the "Results Blindness" approach: pre-register hypotheses on platforms like Open Science Framework to avoid outcome reporting bias. Inconclusive data should be discussed in the context of assay limitations (e.g., low sensitivity of ELISA kits for specific isoforms). Supplemental materials must include raw data and exploratory analyses .

Q. Data Management and Reproducibility

Q. What protocols enhance reproducibility in this compound research?

Methodological Answer: Implement electronic lab notebooks (ELNs) for real-time data entry and version control. For animal studies, follow ARRIVE 2.0 guidelines to report housing conditions and randomization. Analytical methods require validation via inter-laboratory comparisons and inclusion of reference standards (e.g., NIST-certified materials) in each batch .

属性

CAS 编号 |

28083-35-4 |

|---|---|

分子式 |

C24H38O2 |

分子量 |

358.6 g/mol |

IUPAC 名称 |

(4R)-4-[(5R,8S,9S,10S,13R,14S)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h4,6,16-21H,5,7-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19?,20+,21+,23+,24-/m1/s1 |

InChI 键 |

SXFVKYLIXKBAPY-MMOTYBJASA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C |

手性 SMILES |

C[C@H](CCC(=O)O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC=C4)C)C |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C |

同义词 |

5 beta-chol-3-ene-24-oic acid chol-3-en-24-oic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。